4-(4-Bromophenyl)tetrahydropyran

Lipophilicity Physicochemical Properties ADME

4-(4-Bromophenyl)tetrahydropyran (CAS 811828-76-9, molecular formula C₁₁H₁₃BrO, molecular weight 241.12 g/mol) is a brominated heterocyclic building block featuring a tetrahydropyran ring substituted at the 4-position with a para-bromophenyl group. This compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the aryl bromide moiety acts as a reactive electrophilic handle.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 811828-76-9
Cat. No. B1288293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)tetrahydropyran
CAS811828-76-9
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
InChIKeyJTRPUGBQABMPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)tetrahydropyran (CAS 811828-76-9): A Key Brominated Tetrahydropyran Building Block for Medicinal Chemistry and Cross-Coupling


4-(4-Bromophenyl)tetrahydropyran (CAS 811828-76-9, molecular formula C₁₁H₁₃BrO, molecular weight 241.12 g/mol) is a brominated heterocyclic building block featuring a tetrahydropyran ring substituted at the 4-position with a para-bromophenyl group [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the aryl bromide moiety acts as a reactive electrophilic handle [2]. Its structural features—a saturated oxygen heterocycle combined with a halogenated aromatic ring—position it as a valuable scaffold for constructing more complex drug-like molecules. The compound is cited in patent literature, including Hutchison Medipharma's US2014/121200 A1, indicating its relevance in kinase inhibitor programs [3].

Why 4-(4-Bromophenyl)tetrahydropyran Cannot Be Simply Replaced by Its Chloro, Fluoro, or Unsubstituted Phenyl Analogs


In-class analogs of 4-(4-bromophenyl)tetrahydropyran, such as the 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl variants, are not functionally interchangeable for scientifically rigorous applications. The specific halogen identity governs both the electronic properties (Hammett σ constants) and the reactivity profile in transition metal-catalyzed cross-coupling reactions. Aryl bromides exhibit optimal oxidative addition reactivity with Pd(0) catalysts compared to aryl chlorides, while offering superior stability and handling compared to aryl iodides [1]. The computed partition coefficient (LogP) for the bromo compound is 3.34, compared to 3.23 for the chloro analog, resulting in measurably different lipophilicity that affects solubility, chromatographic behavior, and potential biological partitioning . The quantitative evidence below substantiates these differentiation points.

Head-to-Head Evidence: 4-(4-Bromophenyl)tetrahydropyran Versus Closest Analogs


LogP Comparison: Bromo vs. Chloro vs. Unsubstituted Phenyl Tetrahydropyran

The computed LogP for 4-(4-bromophenyl)tetrahydropyran is 3.34, higher than the 4-chlorophenyl analog (LogP 3.23) and significantly higher than the unsubstituted 4-phenyltetrahydropyran (LogP ~2.3–2.58) . This ~0.11 log unit increase versus the chloro analog and ~0.8–1.0 log unit increase versus the unsubstituted phenyl analog translates to measurably greater lipophilicity, which influences organic solvent solubility, reverse-phase chromatographic retention, and potentially membrane permeability in biological assays .

Lipophilicity Physicochemical Properties ADME

Cross-Coupling Reactivity: Aryl Bromide Versus Aryl Chloride in Suzuki-Miyaura Reactions

The para-bromophenyl group in 4-(4-bromophenyl)tetrahydropyran enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides due to the lower C–Br bond dissociation energy (~337 kJ/mol for Ph–Br vs. ~400 kJ/mol for Ph–Cl) [1]. This is a well-established class-level reactivity order (I > OTf ≥ Br >> Cl). Consequently, the chloro analog 4-(4-chlorophenyl)tetrahydropyran may require specialized ligands, higher catalyst loadings, or elevated temperatures to achieve comparable coupling yields, while the bromo compound proceeds under standard mild conditions [2]. The bromo compound is explicitly marketed as valuable for Suzuki and Heck couplings [3].

Suzuki Coupling Cross-Coupling Synthetic Chemistry

Polar Surface Area Consistency and Halogen-Dependent Molecular Weight Differentiation

Topological polar surface area (TPSA) is identical across the bromo, chloro, and unsubstituted phenyl analogs (9.23 Ų) because the substituent is positioned at the para position of the phenyl ring where it does not contribute additional hydrogen bond donors or acceptors [1]. However, molecular weight differentiates the compounds substantially: 241.12 g/mol (Br) versus 196.67 g/mol (Cl) versus 162.23 g/mol (unsubstituted phenyl) . The heavier bromine atom also provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ~1:1 ratio) that is beneficial for mass spectrometry-based reaction monitoring and metabolite identification [2].

PSA Molecular Weight Drug-like Properties

GHS Hazard Classification and Safe Handling Profile

4-(4-Bromophenyl)tetrahydropyran carries four GHS hazard statements as reported to the ECHA C&L Inventory: H302 (harmful if swallowed, 100% of notifications), H315 (causes skin irritation, 100%), H319 (causes serious eye irritation, 100%), and H335 (may cause respiratory irritation, 100%) [1]. This hazard profile is typical for halogenated aromatic compounds and does not include more severe classifications such as H340 (germ cell mutagenicity), H350 (carcinogenicity), or H360 (reproductive toxicity) . The compound is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 under GHS [1]. This well-characterized safety profile provides procurement clarity, whereas less commonly stocked analogs may lack comprehensive hazard data.

Safety GHS Classification Occupational Health

Optimal Application Scenarios for 4-(4-Bromophenyl)tetrahydropyran Based on Differential Evidence


Suzuki-Miyaura Library Synthesis of Biaryl Tetrahydropyran Derivatives

4-(4-Bromophenyl)tetrahydropyran is ideally suited for parallel synthesis libraries where the aryl bromide serves as a universal coupling partner with diverse aryl boronic acids. The established reactivity of aryl bromides under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis enables high-throughput synthesis without the need for ligand optimization required for the chloro analog. The characteristic bromine isotope pattern provides built-in MS verification of product formation [1].

Spleen Tyrosine Kinase (SYK) Inhibitor Intermediate

The compound is cited specifically in patent US2014/121200 A1 (Hutchison Medipharma) describing substituted pyridopyrazines as SYK inhibitors. This demonstrates the compound's validated utility as a synthetic intermediate in kinase inhibitor programs where the tetrahydropyran ring serves as a conformationally constrained scaffold and the bromophenyl group is a functionalizable vector [2].

Mass Spectrometry-Tracked Lead Optimization Campaigns

For medicinal chemistry programs requiring rigorous reaction monitoring and metabolite identification, the distinctive 1:1 isotopic doublet of bromine (⁷⁹Br/⁸¹Br) at M and M+2 provides an unambiguous MS signature. This is superior to the 3:1 chlorine pattern for quantifying low-abundance metabolites or impurities, making the bromo compound preferable for ADME studies where MS-based detection is critical [3].

Physicochemical Property Optimization via Halogen Scanning

When conducting systematic halogen scanning to optimize logP and target engagement, 4-(4-bromophenyl)tetrahydropyran provides a specific data point (LogP 3.34) within the halogen series. Combined with the chloro (LogP 3.23) and unsubstituted phenyl (LogP ~2.3) analogs, researchers can establish structure-property relationships to guide lead optimization while maintaining the identical tetrahydropyran scaffold geometry .

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